molecular formula C7H6Br2 B165575 2,5-Dibromotoluene CAS No. 615-59-8

2,5-Dibromotoluene

Cat. No.: B165575
CAS No.: 615-59-8
M. Wt: 249.93 g/mol
InChI Key: QKEZTJYRBHOKHH-UHFFFAOYSA-N
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Description

2,5-Dibromotoluene is an organic compound with the molecular formula C7H6Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a clear, colorless to yellowish liquid with a melting point of 5-6°C and a boiling point of 135-136°C at 35 mmHg . It is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromotoluene can be synthesized through the bromination of toluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of compounds like 2,5-dimethoxytoluene or 2,5-diaminotoluene.

    Oxidation: Formation of 2,5-dibromobenzoic acid or 2,5-dibromobenzaldehyde.

    Reduction: Formation of toluene or 2,5-dibromobenzene.

Scientific Research Applications

2,5-Dibromotoluene has several applications in scientific research, including:

Comparison with Similar Compounds

    2,4-Dibromotoluene: Similar structure but with bromine atoms at the 2nd and 4th positions.

    3,5-Dibromotoluene: Bromine atoms at the 3rd and 5th positions.

    2,3-Dibromotoluene: Bromine atoms at the 2nd and 3rd positions.

Comparison: 2,5-Dibromotoluene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromotoluenes, it offers distinct advantages in selective synthesis and specific applications in materials science and analytical chemistry.

Properties

IUPAC Name

1,4-dibromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZTJYRBHOKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1050389
Record name 2,5-Dibromotoluene
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Molecular Weight

249.93 g/mol
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CAS No.

615-59-8
Record name 2,5-Dibromotoluene
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Record name 2,5 Dibromotoluene
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Record name 2,5-DIBROMOTOLUENE
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Record name Benzene, 1,4-dibromo-2-methyl-
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Record name 2,5-Dibromotoluene
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Record name 2,5 DIBROMOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data for 2,5-Dibromotoluene?

A1: this compound is an aromatic compound with two bromine atoms attached to the toluene molecule at the 2nd and 5th positions.

  • Spectroscopic Data: Density functional theory (DFT) calculations with a higher basis set were used to determine the optimized structure and vibrational assignments of this compound. [] The study also explored its global reactivity parameters, including the energy gap and dipole moment. Additionally, the resonance quality 1H and 13C NMR shifts of the molecule were calculated using the GIAO method. []

Q2: How does the structure of this compound influence its interactions with biological systems?

A: A study investigated the binding mechanism of this compound with human serum albumin (HSA) using in silico methods. [] This research helps to understand how this compound might interact with proteins and other biological molecules, offering insights for drug development targeting HSA.

Q3: How can X-ray scattering techniques be used to study polymers derived from this compound?

A: Small-angle and wide-angle X-ray investigations have been employed to study poly-o-bromostyrene, a polymer synthesized from a derivative of this compound, in benzene solution. [] By combining these techniques, researchers gained insights into both short-range and long-range order within the polymer molecule, revealing the presence of helical structures in solution.

Q4: Can this compound be used to synthesize chiral molecules?

A: Yes, a study used this compound in a Suzuki cross-coupling reaction to synthesize (+)-2,5-Bis[4’-((S)-2-methyl butyoxy)phenyl]toluene. [] This compound exhibited optical activity, demonstrating the potential of using this compound as a building block for synthesizing chiral molecules, which are significant in pharmaceuticals and other fields.

Q5: What analytical techniques are used to quantify this compound and its derivatives in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to simultaneously determine cyanide (CN) and thiocyanate (SCN) levels in human saliva. [] This method utilizes this compound as an internal standard for accurate quantification, highlighting its utility in analytical chemistry and biological sample analysis.

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